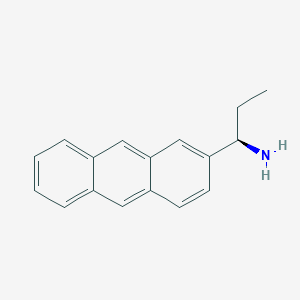
(1R)-1-(2-Anthryl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Anthryl)propylamine: is an organic compound with the molecular formula C17H17N . It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an anthracene moiety attached to a propylamine chain. The anthracene group is a polycyclic aromatic hydrocarbon, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the anthracene derivative.
Alkylation: The anthracene derivative undergoes alkylation with a suitable alkyl halide to introduce the propylamine chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-(2-Anthryl)propylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Chemistry: (1R)-1-(2-Anthryl)propylamine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Anthryl)propylamine involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions facilitate the binding of the compound to its target, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(1S)-1-(2-Anthryl)propylamine: The enantiomer of (1R)-1-(2-Anthryl)propylamine, with similar chemical properties but different biological activity due to its chiral nature.
2-Anthracenemethanamine: A related compound with a different alkyl chain length, affecting its reactivity and applications.
Anthracene derivatives: Various derivatives of anthracene with different functional groups, each exhibiting unique chemical and physical properties.
Uniqueness: this compound stands out due to its specific chiral configuration, which imparts unique biological activity and selectivity. Its ability to participate in diverse chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R)-1-anthracen-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m1/s1 |
InChI Key |
SIQWZKPSJZCHNZ-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















